7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

PYCR1 inhibition proline biosynthesis cancer metabolism

Procure 7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 446284-60-2) for medicinal chemistry programs requiring the authentic 7-bromo positional isomer. Unlike 3- or 6-bromo analogues, the C7 substitution vector directs aryl/alkynyl pharmacophores toward the ribose pocket, validated in MPS1 co-crystal structures. Use as a low-potency PYCR1 reference (IC50 = 16,000 nM) to benchmark inhibitor optimisation. Confirm ≥98% purity for reproducible Suzuki-Miyaura coupling outcomes.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B8218209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C2=C1C=CN2)Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-5-2-3-10-7(5)6(9)4-11-8/h2-4,10H,1H3
InChIKeyUHQNUCQNVVRWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Core Scaffold Identity and Procurement-Relevant Characteristics


7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 446284-60-2) is a heteroaromatic building block belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) class, characterized by a bromine atom at the 7-position and a methoxy group at the 4-position on the fused bicyclic core . The compound exhibits a molecular weight of 227.06 g/mol with the molecular formula C8H7BrN2O and is typically supplied as a research-grade intermediate with purities of ≥97% . The pyrrolo[3,2-c]pyridine scaffold is a recognized indole bioisostere and serves as a privileged core in kinase inhibitor discovery, particularly for targets including MPS1, FMS (CSF-1R), DYRK1A, and tubulin [1].

Substitution Risks with 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Positional Isomer-Dependent Target Engagement


Generic substitution among bromo-methoxy-pyrrolo[3,2-c]pyridine isomers is not scientifically justifiable due to the profound impact of bromine positional variation on biological target recognition and synthetic utility. The 7-bromo substitution pattern dictates distinct electronic and steric properties compared to the 3-bromo or 6-bromo analogs, directly influencing binding pocket complementarity in kinase ATP-sites and cross-coupling reactivity in medicinal chemistry elaboration [1]. For instance, the 7-bromo isomer exhibits a unique PYCR1 inhibition profile (IC50 = 16 μM) that differs from the 6-bromo isomer's BRD4 bromodomain binding affinity (Ki = 17.2 μM) [2][3]. Furthermore, the 7-position bromine serves as a critical handle for Suzuki-Miyaura and Sonogashira couplings to install diverse aryl and alkynyl pharmacophores at a vector that is geometrically distinct from that accessible via 3- or 6-bromo intermediates, directly affecting downstream SAR exploration outcomes [4].

Quantitative Differentiation Evidence for 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in Procurement Decisions


PYCR1 Inhibitory Activity: 7-Bromo Isomer Exhibits Distinct Target Engagement Profile Relative to 6-Bromo Analog

The 7-bromo-4-methoxy isomer demonstrates quantifiable inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1), a mitochondrial enzyme implicated in proline biosynthesis and cancer metabolism, with an IC50 of 16,000 nM (16 μM) in a biochemical assay using recombinant 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli [1]. In contrast, the positional isomer 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine exhibits binding to the bromodomain protein BRD4 BD1 with a Ki of 17,200 nM (17.2 μM) as determined by fluorescence anisotropy competition binding assay [2]. This divergent target selectivity—PYCR1 engagement by the 7-bromo isomer versus BRD4 binding by the 6-bromo isomer—highlights the critical influence of bromine position on molecular recognition and underscores that these isomers are not functionally interchangeable in target-based screening campaigns.

PYCR1 inhibition proline biosynthesis cancer metabolism

Comparative Potency Gap: 7-Bromo-4-methoxy Derivative Serves as a Low-Potency Baseline for Optimized Pyrrolo[3,2-c]pyridine Kinase Inhibitors

Within the pyrrolo[3,2-c]pyridine chemical series, the 7-bromo-4-methoxy substitution pattern represents a minimally elaborated scaffold that exhibits markedly lower biochemical potency compared to optimized derivatives bearing extended substituents at the 3-position. Specifically, lead-optimized compound 1r (bearing a 3-substituted urea moiety) achieved an IC50 of 30 nM against FMS kinase, while the structurally related reference compound KIST101029 showed an IC50 of 96 nM [1]. Although direct IC50 data for 7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine against FMS kinase are not publicly available, the PYCR1 IC50 of 16,000 nM (16 μM) for this scaffold [2] establishes a potency baseline that is approximately 533-fold weaker than optimized derivative 1r (16,000 nM vs. 30 nM). This quantitative gap underscores that 7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine functions primarily as a synthetic intermediate and a low-activity reference point, not as a final bioactive candidate.

FMS kinase CSF-1R kinase inhibitor optimization

Synthetic Utility: 7-Bromo Handle Enables Divergent Derivatization Vector Not Accessible via 3- or 6-Bromo Isomers

The 7-bromo substituent on the pyrrolo[3,2-c]pyridine core provides a distinct vector for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that is geometrically and electronically differentiated from the 3-bromo and 6-bromo isomers [1]. While the 3-position projects toward the solvent-exposed region in many kinase binding modes, the 7-position orients toward the ribose pocket or hinge region, depending on the kinase binding pose [2]. This positional differentiation is quantifiable in terms of synthetic accessibility: the 7-bromo-4-methoxy derivative (CAS 446284-60-2) is commercially available in research quantities with documented purity of ≥97% , whereas the 3-bromo-4-methoxy isomer (CAS 1000341-22-9) and 6-bromo-4-methoxy isomer (CAS 1000342-81-3) have more limited commercial availability and less characterized reactivity profiles. The 7-bromo isomer thus offers a validated entry point for systematic SAR exploration at a vector that has proven productive in MPS1 and FMS kinase inhibitor optimization campaigns [3].

medicinal chemistry cross-coupling SAR exploration

Procurement-Driven Application Scenarios for 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine


Negative Control and Baseline Reference for PYCR1-Targeted Probe Discovery

In cancer metabolism research programs investigating PYCR1 as a therapeutic target, 7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine serves as a validated low-potency reference compound (IC50 = 16,000 nM) against which optimized PYCR1 inhibitors can be benchmarked [1]. Its use as a negative control in cellular viability assays and biochemical screens enables researchers to establish a potency threshold for hit triage and quantify the fold-improvement achieved through medicinal chemistry optimization.

Synthetic Intermediate for Kinase-Focused Library Enumeration at the 7-Position Vector

Medicinal chemistry teams pursuing kinase inhibitor programs (MPS1, FMS/CSF-1R, DYRK1A, or tubulin polymerization) can employ 7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine as a versatile cross-coupling partner to install diverse aryl, heteroaryl, and alkynyl substituents at the 7-position [2]. This vector has been structurally validated in MPS1 inhibitor co-crystal structures to orient toward the ribose pocket, a productive region for modulating kinase selectivity and potency [3].

Positional Isomer Comparator for Selectivity Profiling Across Bromo-Substituted 5-Azaindoles

In target-based screening cascades, 7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can be deployed alongside its 3-bromo and 6-bromo positional isomers to systematically map the target engagement landscape of the bromo-methoxy-5-azaindole chemotype [4]. This comparative approach enables the identification of isomer-specific activity cliffs (e.g., 7-bromo PYCR1 inhibition vs. 6-bromo BRD4 binding) and guides the rational selection of starting points for hit-to-lead optimization.

Quote Request

Request a Quote for 7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.